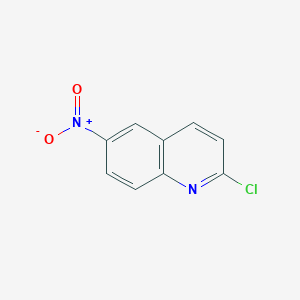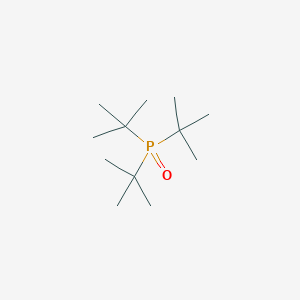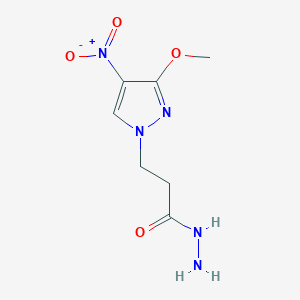
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide” is a chemical compound with the molecular formula C7H11N5O4 . It has a molecular weight of 229.19 g/mol . The compound has a complex structure that includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide” includes a pyrazole ring, a methoxy group, a nitro group, and a propanohydrazide group . The InChI (International Chemical Identifier) key for this compound is MIQNYJSUOUBBET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide” has a number of computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . Its rotatable bond count is 4 . The compound has a topological polar surface area of 128 Ų .Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been employed to study the molecular structure and spectroscopic data of related compounds. These studies involve density functional theory (DFT) calculations, vibrational spectra analysis, and molecular electrostatic potential (MEP) evaluations, which are crucial in understanding the properties and potential applications of these compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Antimicrobial Activity
Research has been conducted on derivatives of related pyrazole compounds, examining their antimicrobial properties. Certain compounds containing methoxy groups have shown high antimicrobial activity, indicating the potential use of these compounds in medical and pharmaceutical applications (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis and Characterization
The synthesis and characterization of various derivatives of pyrazole-based compounds have been explored. These studies involve the development of new synthetic methods and the structural characterization of the compounds, which can lead to a better understanding of their potential uses in various fields (Flores et al., 2013).
Antiproliferative Activities
Studies on the antiproliferative activities of heterocycles derived from compounds similar to 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide have been conducted. These studies are significant for understanding the potential cancer-treating properties of these compounds (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Synthesis of Substituted Quinoxalinones
Research on the synthesis of substituted quinoxalinones, starting from compounds including 3-methoxy- and 4-methoxy-2-nitroaniline, has been reported. These synthetic strategies contribute to the development of novel compounds with potential applications in various scientific fields (Steger & Matuszczak, 2014).
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methoxy-4-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O4/c1-16-7-5(12(14)15)4-11(10-7)3-2-6(13)9-8/h4H,2-3,8H2,1H3,(H,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQNYJSUOUBBET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202339 |
Source


|
| Record name | 3-Methoxy-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide | |
CAS RN |
1004644-62-5 |
Source


|
| Record name | 3-Methoxy-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



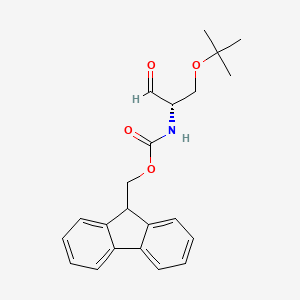

![Methyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B1366709.png)
![(1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B1366712.png)
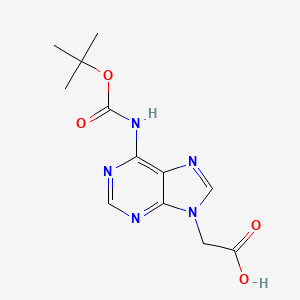
![cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione](/img/structure/B1366716.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)
